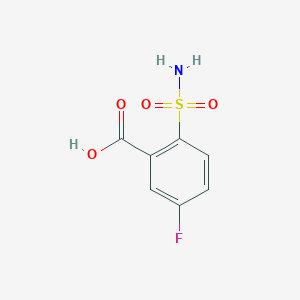

5-Fluoro-2-sulfamoylbenzoic acid

Description

Structural Classification and Unique Features of the 5-Fluoro-2-sulfamoylbenzoic Acid Scaffold

From a structural standpoint, this compound is a disubstituted benzoic acid. Its scaffold consists of a benzene (B151609) ring with a carboxylic acid group, a sulfonamide group, and a fluorine atom attached. The specific arrangement of these functional groups at positions 1, 2, and 5 of the benzene ring gives rise to its distinct chemical properties and biological potential.

The key features of this scaffold are:

Benzoic Acid Core: The carboxylic acid group attached to the benzene ring is a common feature in many biologically active compounds and provides a site for various chemical modifications.

Sulfonamide Group: The -SO2NH2 group is a cornerstone of numerous drugs, known for its ability to mimic p-aminobenzoic acid (PABA) and interfere with folic acid synthesis in bacteria.

Fluorine Substitution: The presence of a fluorine atom is a critical feature. In medicinal chemistry, the incorporation of fluorine can significantly alter a molecule's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govusbio.net

Historical Perspective on Sulfonamide-Based Compounds in Medicinal Chemistry

The journey of sulfonamide-based compounds in medicine is a compelling narrative of scientific discovery and therapeutic advancement. It began in the 1930s with the discovery of the antibacterial effects of Prontosil, a sulfonamide-containing dye. nih.gov This breakthrough ushered in the era of antibacterial chemotherapy and saved countless lives before the widespread availability of penicillin.

Initially developed as antibacterial agents, the therapeutic applications of sulfonamides have since expanded dramatically. nih.govnih.gov Researchers discovered that modifications to the sulfonamide scaffold could lead to compounds with a wide range of pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory properties. This versatility has cemented the sulfonamide group as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds.

Rationale for Research Focus on this compound and its Analogs

The continued research interest in this compound and its analogs is driven by several key factors:

Proven Therapeutic Potential of the Scaffold: The historical success of both benzoic acid and sulfonamide-containing drugs provides a strong rationale for exploring new derivatives.

Modulatory Role of Fluorine: The strategic placement of a fluorine atom offers a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine's high electronegativity and small size can enhance binding interactions with biological targets and block metabolic pathways that would otherwise inactivate the drug. nih.gov

Diverse Biological Targets: Derivatives of sulfamoylbenzoic acid have shown activity against a variety of biological targets, including enzymes like carbonic anhydrases and human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov This suggests that this compound and its analogs could be developed into inhibitors for these and other important enzymes.

Detailed Research Findings

The following tables summarize some of the research findings on the biological activities of various sulfamoylbenzoic acid derivatives, which provide a basis for the continued investigation of this compound.

| Compound | Target Enzyme | Activity (IC50/KI) | Reference |

| 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 µM | nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative (nitro) | hCA IX | 8.8 nM (KI) | |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative (fluoro) | hCA IX | 3.2 nM (KI) | |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative (chloro) | hCA IX | 35.2 nM (KI) |

Table 1: Enzyme Inhibitory Activity of Selected Sulfamoylbenzoic Acid Derivatives

| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |

| 1-(2-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Methicillin-sensitive Staphylococcus aureus (MSSA) | 7.82 - 15.63 µg/mL | |

| 1-(2-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | |

| 1-(3-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | MSSA & MRSA | 7.82 - 15.63 µg/mL |

Table 2: Antibacterial Activity of Fluorobenzoylthiosemicarbazides

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXIPZCRMSHLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of 5 Fluoro 2 Sulfamoylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the basic framework of 5-Fluoro-2-sulfamoylbenzoic acid. In a typical analysis using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the ¹H NMR spectrum exhibits distinct signals corresponding to the different protons in the molecule. For instance, the carboxylic acid proton often appears as a broad singlet at a high chemical shift, while the aromatic protons show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing sulfamoyl and fluoro groups. researchgate.net The integration of these signals provides a quantitative measure of the number of protons in each environment.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with the carbon bearing the fluorine atom showing a characteristic coupling (C-F coupling). The carbonyl carbon of the carboxylic acid group typically appears at a downfield chemical shift. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity | Assignment |

| ¹H | ~8.0 | dd | Aromatic CH |

| ¹H | ~7.8 | m | Aromatic CH |

| ¹H | ~7.5 | m | Aromatic CH |

| ¹H | ~7.4 | br s | SO₂NH₂ |

| ¹H | ~13.5 | br s | COOH |

| ¹³C | ~166 | s | COOH |

| ¹³C | ~160 (d, ¹JCF ≈ 250 Hz) | d | C-F |

| ¹³C | ~135 | s | C-SO₂NH₂ |

| ¹³C | ~130 (d) | d | Aromatic CH |

| ¹³C | ~125 (d) | d | Aromatic CH |

| ¹³C | ~118 (d) | d | Aromatic CH |

| ¹³C | ~115 | s | C-COOH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions.

Fluorine (¹⁹F) NMR for Fluoro-Substitution Characterization

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for characterizing the fluorine substituent on the aromatic ring. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and easily detectable signals. diva-portal.org The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment. Furthermore, the coupling of the fluorine atom with adjacent protons (H-F coupling) and carbons (C-F coupling) can be observed in the ¹H and ¹³C NMR spectra, respectively, further confirming the position of the fluorine substituent. diva-portal.orgnih.gov The absence of signals from other fluorine-containing impurities in the ¹⁹F NMR spectrum is also a good indicator of the compound's purity. diva-portal.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the sulfamoyl group. researchgate.netnih.gov Strong carbonyl (C=O) stretching of the carboxylic acid is typically observed around 1700 cm⁻¹. researchgate.net The S=O stretching vibrations of the sulfamoyl group give rise to two distinct bands, usually in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). mjcce.org.mkresearchgate.net The C-F stretching vibration can also be identified, typically in the 1250-1000 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information to FTIR. While strong C=O and aromatic ring stretching vibrations are observed, the S=O stretching bands are often weaker in the Raman spectrum. The C-S and C-F bonds can also give rise to characteristic Raman signals. nih.govscilit.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3500-2500 (broad) | - | Stretching |

| N-H (Sulfamoyl) | ~3400, ~3300 | ~3400, ~3300 | Asymmetric and Symmetric Stretching |

| C=O (Carboxylic Acid) | ~1700 | ~1700 | Stretching |

| Aromatic C=C | ~1600, ~1480 | ~1600, ~1480 | Ring Stretching |

| S=O (Sulfamoyl) | ~1340, ~1160 | ~1340, ~1160 | Asymmetric and Symmetric Stretching |

| C-F | ~1230 | ~1230 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov For this compound, techniques such as electrospray ionization (ESI) are commonly employed. The mass spectrum will show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which confirms the molecular weight of the compound. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. acs.org The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the sulfamoyl group (SO₂NH₂), the carboxylic acid group (COOH), or water (H₂O). nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Negative Ion Mode) | m/z (Positive Ion Mode) | Identity |

| [M-H]⁻ / [M+H]⁺ | 218.0 | 220.0 | Molecular Ion |

| [M-H-SO₂NH₂]⁻ | 139.0 | - | Loss of Sulfamoyl Group |

| [M-H-COOH]⁻ | 173.0 | - | Loss of Carboxylic Acid Group |

| [M+H-H₂O]⁺ | - | 202.0 | Loss of Water |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, shows absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of the absorption maxima (λ_max) are characteristic of the compound's chromophores. The presence of the fluoro and sulfamoyl groups can cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid. mjcce.org.mkresearchgate.net For instance, a related compound, 5-fluorouracil (B62378), exhibits a strong absorption peak around 266 nm. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for the development of analytical methods. bldpharm.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is commonly employed. researchgate.net The compound is detected using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A high purity level, often greater than 98% or 99%, is typically required for research and pharmaceutical applications. nih.gov Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, peak shape, and a reasonable analysis time. researchgate.net

Computational Chemistry and in Silico Modeling of 5 Fluoro 2 Sulfamoylbenzoic Acid

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules. For derivatives of sulfamoylbenzoic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), have been extensively applied to predict various molecular properties. mjcce.org.mkresearchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and the energy of electronic excitations. mdpi.comscience.gov A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Furosemide (B1674285) | - | - | - | TD-DFT/B3LYP/6-31G(d,p) |

| Carbazole-based Donor-Acceptor Compound | -5.92 | -2.50 | 3.42 | B3LYP/6-31G(d) |

| bis(acridine)-2,4-dihydroxybenzaldehyde cocrystal | - | - | 2.434 | DFT/B3LYP/6-311++G |

Note: Specific values for 5-Fluoro-2-sulfamoylbenzoic acid are not available in the provided results, so data for analogous systems are presented to illustrate the concept.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific spectral bands to the vibrational modes of the molecule's functional groups. mjcce.org.mkderpharmachemica.com For sulfamoylbenzoic acid derivatives, detailed vibrational assignments have been performed based on the calculated Potential Energy Distribution (PED). researchgate.netresearchgate.net

Key vibrational modes for this compound would include:

Sulfamoyl (SO₂) group: Asymmetric and symmetric stretching vibrations, typically appearing in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.net

Amino (NH₂) group: N-H stretching vibrations are expected in the region of 3298–3232 cm⁻¹. researchgate.net

Carboxylic acid (COOH) group: The C=O stretching is a strong band, while the O-H stretch is broad.

Carbon-Fluorine (C-F) bond: The C-F stretching vibration is also a characteristic band.

Aromatic Ring: C-H and C-C stretching and bending vibrations are present in the spectrum. derpharmachemica.com

Table 2: Characteristic Theoretical Vibrational Frequencies (cm⁻¹) for Functional Groups in Related Molecules

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Reference |

| SO₂ | Asymmetric Stretching | 1331–1317 | researchgate.net |

| SO₂ | Symmetric Stretching | 1157–1139 | researchgate.net |

| NH₂ | Stretching | 3298–3232 | researchgate.net |

| S-N | Stretching | 926–833 | researchgate.net |

| C=C (Aromatic) | Stretching | 1625–1430 | derpharmachemica.com |

Note: These ranges are based on studies of structurally similar compounds.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, which is crucial for predicting how a molecule will interact with other molecules, particularly in biological recognition processes. researchgate.netresearchgate.net The MEP map identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative regions (typically colored red) are expected around the oxygen atoms of the sulfamoyl and carboxyl groups, as well as the electronegative fluorine atom. researchgate.netchemrxiv.org These sites are potential hydrogen bond acceptors. The most positive regions (blue) would be located around the hydrogen atoms of the amino and carboxyl groups, indicating sites for nucleophilic attack. researchgate.netscispace.com

Hyperpolarizability: The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Calculations on related molecules like furosemide have been performed to determine their NLO properties, showing that intramolecular charge transfer contributes significantly to the hyperpolarizability value. mjcce.org.mkresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

In silico docking and dynamics simulations are essential tools in drug discovery for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.

Derivatives of sulfamoylbenzoic acid are known to interact with several important enzyme families. Molecular docking studies on these analogues help to rationalize their biological activity and identify key binding interactions.

Carbonic Anhydrases (CAs): Many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. acs.orgnih.gov Docking studies show that the sulfamoyl group is critical for binding. It typically coordinates to the zinc ion in the enzyme's active site and forms hydrogen bonds with key amino acid residues like Thr199. nih.govresearchgate.net The benzoic acid moiety and other substituents can form additional interactions within the binding pocket, enhancing affinity and selectivity for different CA isoforms (e.g., hCA II, IX, XII). acs.orgnih.gov The fluorine atom in this compound could further modulate these interactions.

Lysophosphatidic Acid (LPA) Receptors: Sulfamoyl benzoic acid analogues have been developed as specific agonists for the LPA2 receptor, a G protein-coupled receptor (GPCR). acs.orgacs.orgnih.gov Docking simulations into the LPA2 binding pocket suggest that the head group of the molecule is crucial for activity, with electron-withdrawing groups like halogens potentially increasing potency. acs.org

Other Potential Targets: Other studies have investigated related compounds as inhibitors of dihydropteroate (B1496061) synthase, an enzyme in the bacterial folate synthesis pathway. smolecule.com The fluorine atom is noted to increase the electron-withdrawing capacity of the ring, potentially enhancing binding affinity. smolecule.com

These computational approaches provide a detailed picture of the chemical and physical properties of this compound, offering valuable predictions of its behavior and potential as a biologically active agent.

Elucidation of Binding Modes and Interaction Forces (Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations have been instrumental in elucidating the binding modes of sulfamoylbenzoic acid derivatives within the active sites of various protein targets. Although specific studies focusing solely on this compound are limited, extensive research on analogous compounds, such as other halogenated sulfamoylbenzoic acids, allows for a well-founded extrapolation of its likely interaction patterns. acs.orgresearchgate.net

Hydrogen Bonding: The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) moieties are key pharmacophoric features that dictate the binding orientation of this compound through the formation of hydrogen bonds. The sulfamoyl group, with its hydrogen bond donor (the -NH₂ part) and acceptor (the two oxygen atoms) capabilities, can engage in multiple hydrogen bonding interactions with amino acid residues in a protein's active site. researchgate.netlibretexts.org Similarly, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions are critical for the stable anchoring of the molecule within the binding pocket. For instance, in studies of related sulfonamides, the sulfamoyl moiety has been observed to form strong hydrogen bonds with residues like Serine and Threonine. researchgate.net

Hydrophobic Interactions: The fluorinated phenyl ring of this compound contributes significantly to its binding affinity through hydrophobic interactions. The aromatic ring can engage in π-π stacking or π-alkyl interactions with hydrophobic amino acid residues such as phenylalanine, tyrosine, and leucine (B10760876) within the binding site. acs.org The fluorine atom, in addition to its electronic effects, can also participate in favorable interactions with hydrophobic pockets. nih.gov Molecular modeling of sulfamoylbenzoic acid analogues has shown that the tail groups of these molecules tend to occupy highly hydrophobic regions within the ligand-binding pocket. acs.org

Table 1: Predicted Interaction Forces of this compound Based on Analogous Compounds

| Interaction Type | Molecular Moiety | Potential Interacting Residues | Reference |

| Hydrogen Bonding | Sulfamoyl Group (-SO₂NH₂) | Serine, Threonine, Asparagine, Glutamine | researchgate.net |

| Carboxylic Acid Group (-COOH) | Arginine, Lysine, Histidine | nih.gov | |

| Hydrophobic Interactions | Phenyl Ring | Phenylalanine, Tyrosine, Leucine, Valine | acs.org |

| Halogen Bonding | Fluorine Atom | Electron-rich atoms (e.g., oxygen in carbonyls) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Sulfamoylbenzoic Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. These methods have been applied to various sulfamoylbenzoic acid scaffolds to identify the key structural features that govern their therapeutic effects. researchgate.netsums.ac.ir

QSAR Studies: QSAR models for sulfamoylbenzoic acid derivatives have revealed that a combination of electronic, steric, and hydrophobic parameters significantly influences their biological activity. For instance, studies on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as α-glucosidase and α-amylase inhibitors have shown that molecular connectivity indices play a crucial role in their antimicrobial activity. researchgate.netscilit.com In other QSAR studies on anthranilic acid sulfonamides, topological and geometrical parameters were found to be the most significant descriptors for their inhibitory activity. sums.ac.ir These models help in predicting the activity of new, unsynthesized compounds and in optimizing lead structures.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. For sulfamoylbenzoic acid derivatives, typical pharmacophore models include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. acs.orgfrontiersin.org For example, in the design of specific agonists for the LPA₂ receptor, a pharmacophore match was a key criterion for ranking different scaffolds. acs.org These models serve as valuable templates for virtual screening and the design of novel compounds with desired biological activities. The sulfamoyl group is a common pharmacophore in many biologically active compounds.

Table 2: Key Findings from QSAR and Pharmacophore Modeling of Sulfamoylbenzoic Acid Scaffolds

| Study Type | Compound Class | Key Findings | Reference |

| QSAR | 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Molecular connectivity indices are important for antimicrobial activity. | researchgate.netscilit.com |

| QSAR | Anthranilic acid sulfonamides | Topological and geometrical parameters are significant for enzyme inhibition. | sums.ac.ir |

| Pharmacophore Modeling | Sulfamoyl benzoic acid analogues (LPA₂ agonists) | A combination of hydrogen bond donors/acceptors and hydrophobic features is crucial for activity. | acs.org |

Coordination Chemistry and Supramolecular Interactions of Sulfamoylbenzoic Acid Derivatives

Synthesis and Characterization of Metal Complexes (e.g., Copper(II))

The synthesis of metal complexes with sulfamoylbenzoic acid ligands is typically achieved through standard coordination chemistry techniques, such as hydrothermal reactions or refluxing in a suitable solvent like water, acetone, or ethanol (B145695). researchgate.net These methods facilitate the reaction between a metal salt (e.g., acetates, chlorides, or nitrates of transition metals) and the deprotonated ligand.

For instance, studies on o-sulfamoylbenzoic acid have demonstrated the synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.netresearchgate.net In a typical procedure, the ligand is first deprotonated using a base like sodium carbonate, followed by the addition of the metal salt solution and refluxing for several hours. researchgate.net Similarly, coordination polymers of 4-chloro-5-sulfamoylbenzoic acid with various transition metals have been successfully prepared under hydrothermal conditions, which promote the crystallization of stable products. researchgate.net

Characterization of the resulting complexes is carried out using a suite of analytical methods:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and sulfamoyl groups. researchgate.netresearchgate.net

Elemental Analysis and Inductively Coupled Plasma (ICP) Spectroscopy are employed to determine the elemental composition and stoichiometry of the complexes. researchgate.netwu.ac.th

Magnetic Susceptibility Measurements help in determining the magnetic properties and inferring the geometry of the metal center, particularly for paramagnetic ions like Cu(II). researchgate.net

Table 1: Representative Synthesis Conditions for Metal Complexes of Related Sulfamoylbenzoic Acids This table is based on data from analogous compounds due to limited specific data on 5-Fluoro-2-sulfamoylbenzoic acid.

| Ligand | Metal Ion | Synthesis Method | Key Conditions | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|---|

| o-Sulfamoylbenzoic acid | Cu(II) | Reflux | Acetone, Na2CO3 | Square Pyramidal | researchgate.netresearchgate.net |

| 4-Chloro-5-sulfamoylbenzoic acid | Co(II), Mn(II) | Hydrothermal | Water, 4,4'-bipyridine (B149096) | Octahedral | researchgate.net |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Zn(II) | Solution | 2-aminomethylpyridine | Not specified | researchgate.net |

| Furosemide (B1674285) | Zn(II) | Solution | Methanol, Ammonia (B1221849) | Not specified | rsc.org |

Analysis of Ligand Coordination Modes and Metal Chelation

This compound is a multifunctional ligand, offering several potential sites for coordination with a metal center. The primary binding domains are the carboxylate (-COOH) and sulfamoyl (-SO₂NH₂) groups. The coordination behavior can be influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other ancillary ligands.

The carboxylate group is highly versatile and can adopt several coordination modes:

Monodentate: One of the carboxylate oxygen atoms binds to the metal center. This is a common mode, for example, in a copper(II) complex with furosemide, a related sulfamoylbenzoic acid derivative. rsc.org

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring. This mode has been observed in zinc(II) complexes of furosemide. rsc.org

Bridging Bidentate: The carboxylate group bridges two different metal centers, which is a key interaction for the formation of coordination polymers.

The sulfamoyl group also offers multiple possibilities for coordination:

Coordination through one of the sulfonyl oxygen atoms .

Coordination via the sulfonamide nitrogen atom after deprotonation.

The interplay between these functional groups allows this compound to act as a weak field ligand, capable of forming various geometries such as square pyramidal or octahedral, depending on the metal ion and co-ligands. researchgate.net

Table 2: Potential Coordination Modes of this compound This table illustrates the versatile binding capabilities of the functional groups present in the ligand.

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate | Monodentate | Binds through a single oxygen atom. |

| Carboxylate | Bidentate Chelating | Binds through both oxygen atoms to a single metal ion. |

| Carboxylate | Bridging Bidentate | Links two separate metal ions. |

| Sulfamoyl | O-donor | Binds through a sulfonyl oxygen atom. |

| Sulfamoyl | N-donor | Binds through the sulfonamide nitrogen atom. |

Formation of Supramolecular Assemblies and Coordination Polymers

The ability of sulfamoylbenzoic acid derivatives to bridge multiple metal centers through their functional groups makes them excellent building blocks for constructing higher-order structures like supramolecular assemblies and coordination polymers. uwa.edu.aursc.orgmdpi.comnih.gov These extended networks are formed by the self-assembly of the ligand and metal ions into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures. researchgate.net

The final structure is highly dependent on the coordination preferences of the metal ion and the geometry of the organic ligand. For example, studies on 2,4-dichloro-5-sulfamoylbenzoic acid have shown that its reaction with different transition metals in the presence of a linear N-donor co-ligand like 4,4'-bipyridine (bpy) can lead to:

1D linear chains with Co(II) and Mn(II). researchgate.net

A 2D square-grid sheet with Cd(II). researchgate.net

A 3D window-shaped network with Zn(II). researchgate.net

These examples highlight how the choice of the metal center directs the assembly into diverse polymeric structures, even when starting with very similar ligands and reaction conditions. The resulting coordination polymers can exhibit interesting properties, such as porosity or luminescence, making them candidates for materials science applications. researchgate.net

Role of Non-Covalent Interactions (Hydrogen Bonds, Halogen Bonds, Pi-Stacking) in Assembly

Hydrogen Bonding: This is a dominant force in the crystal engineering of sulfamoylbenzoic acids. nih.gov The N-H protons of the sulfamoyl group act as effective hydrogen bond donors, while the sulfonyl oxygens and carboxylate oxygens serve as acceptors. rsc.org These interactions often link adjacent complex molecules, extending the structure into higher dimensions and reinforcing the framework built by coordination bonds. rsc.orgnih.gov A very common and stable motif is the formation of a cyclic dimer through hydrogen bonding between the carboxylic acid groups of two ligands.

Halogen Bonding: The fluorine atom in this compound introduces the possibility of halogen bonding. acs.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. nih.gov Fluorination of an aromatic ring can enhance the Lewis acidity of other halogen atoms on the ring, making them stronger halogen-bond donors. nih.gov Furthermore, the fluorine atom itself can participate in intermolecular contacts, such as C-F···π interactions, which contribute to the packing of molecules in the crystal. chimicatechnoacta.ru These interactions are recognized as important tools in supramolecular construction. nih.govrsc.org

Table 3: Key Non-Covalent Interactions in the Assembly of Sulfamoylbenzoic Acid Complexes

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Role in Assembly | Reference |

|---|---|---|---|---|

| Hydrogen Bond | -COOH, -SO₂NH₂ | -COOH, -SO₂=O | Formation of dimers, stabilization of 1D, 2D, and 3D networks. | rsc.orgnih.gov |

| Halogen Bond | C-F (σ-hole) | Lewis bases (e.g., N, O atoms) | Directional control of crystal packing, stabilization of supramolecular structures. | nih.govchimicatechnoacta.rursc.org |

| Pi-Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilization of crystal lattice through parallel-displaced stacking. | researchgate.netrsc.orgresearchgate.net |

Emerging Research Applications and Potential in Chemical Biology and Drug Discovery

Utility as a Versatile Chemical Building Block in Organic Synthesis

5-Fluoro-2-sulfamoylbenzoic acid serves as a key intermediate and versatile building block in the synthesis of more complex, biologically active molecules. ossila.combldpharm.comcymitquimica.com Its multiple functional groups provide reactive sites for a variety of chemical transformations.

The carboxylic acid group can be converted into an acid chloride, which is a reactive intermediate for forming amides. google.com For example, reacting 2,4-dichloro-5-sulfamoylbenzoic acid with thionyl chloride produces the corresponding sulfamoylbenzoyl chloride. google.com This intermediate can then be reacted with amines, such as 1-amino-2-methylindoline, in the presence of a base like triethylamine (B128534) to yield N-substituted benzamide (B126) derivatives. google.com This approach is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Furthermore, the sulfamoyl group can be modified. For instance, derivatives have been synthesized where the sulfonamide nitrogen is substituted with various groups, including those containing indole (B1671886) and naphthalene (B1677914) moieties, to explore their inhibitory effects on enzymes like cytosolic phospholipase A2α. d-nb.info The fluorine atom on the benzene (B151609) ring influences the electronic properties of the molecule and can participate in or direct further substitution reactions. smolecule.com The compound and its close analogs are used in the synthesis of various heterocyclic structures and derivatives intended for drug discovery and medicinal chemistry. ossila.com For example, the related compound 5-Fluoro-2-methylbenzoic acid is used to synthesize benzamide derivatives that act as HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity. ossila.com

Design Principles for Novel Enzyme Inhibitors and Receptor Modulators

The molecular architecture of this compound and its derivatives is well-suited for the design of specific enzyme inhibitors and receptor modulators. The design principles leverage the distinct properties of its functional groups to achieve potent and selective interactions with biological targets.

The Sulfamoyl/Sulfonamide Moiety : This group is a cornerstone in the design of many enzyme inhibitors. researchgate.net It is a key zinc-binding group (ZBG) in inhibitors targeting metalloenzymes like carbonic anhydrases (CAs). researchgate.netresearchgate.net The nitrogen atoms of the sulfamide (B24259) can coordinate with the zinc ion in the enzyme's active site. researchgate.net In derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), the sulfonamide group is essential for potent inhibition of various human carbonic anhydrase (hCA) isoforms. acs.orgnih.govnih.gov The sulfonamide group is also structurally similar to para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. smolecule.com

The Fluorine Atom : The presence of a fluorine atom significantly influences the molecule's properties. As a strongly electron-withdrawing group, it increases the acidity of the benzoic acid and can enhance the binding affinity of the sulfamoyl group to its target enzymes. smolecule.com In the design of selective agonists for the lysophosphatidic acid (LPA) receptor LPA2, the introduction of electron-withdrawing groups like fluorine into the benzoic acid scaffold of sulfamoyl benzoic acid (SBA) analogues was found to be critical for potency. acs.org For example, substituting a fluoro group at the meta position relative to the carboxy group resulted in a compound with significantly higher potency compared to the unsubstituted analog. acs.org

The Benzoic Acid Backbone : The rigid aromatic ring serves as a scaffold, positioning the other functional groups for optimal interaction with the target. Modifications to this backbone, such as the addition of other substituents, are a key strategy in SAR studies to improve potency and selectivity. For instance, studies on bumetanide (B1668049) derivatives, which are based on a 3-amino-5-sulfamoylbenzoic acid core, are used to investigate interactions with the Na-K-Cl cotransporter (NKCC2). researchgate.net

Synergistic Effects : The combination of these functional groups creates a multifunctional molecule. In some contexts, the fluorine and sulfamoyl groups work together to enhance biological activity. For example, in certain 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid derivatives, the fluorine atom increases the electron-withdrawing capacity of the ring while a methoxy (B1213986) group provides hydrophobic interactions, leading to improved inhibitory potency against dihydropteroate synthase compared to simpler sulfonamides. smolecule.com

These principles are applied in a medicinal chemistry approach guided by computational modeling to design compounds with high affinity and specificity for their intended targets. acs.org

Exploration of New Biological Targets and Pathways

Derivatives of this compound and structurally related compounds are being actively investigated for their effects on a variety of biological targets and pathways, opening avenues for new therapeutic applications.

Carbonic Anhydrases (CAs) : A primary area of research is the inhibition of carbonic anhydrases. researchgate.netcarlroth.com Sulfonamides derived from scaffolds like 2,4-dichloro-5-sulfamoylbenzoic acid have been shown to be potent inhibitors of several human CA isoforms, including hCA I, II, IX, and XII. researchgate.netacs.orgnih.gov Since some of these isoforms, particularly hCA IX and XII, are tumor-associated and linked to the progression of cancer, their inhibition is a promising strategy for anticancer therapy. researchgate.netacs.orgnih.gov Research has focused on developing derivatives that are selective for these tumor-associated isoforms over the more ubiquitous cytosolic forms (hCA I and II) to minimize side effects. nih.gov

Lysophosphatidic Acid (LPA) Receptors : Sulfamoyl benzoic acid (SBA) analogues have been designed as specific agonists for the LPA2 receptor, a G protein-coupled receptor (GPCR). acs.orgnih.gov The LPA2 receptor is involved in mediating anti-apoptotic and mucosal barrier-protective effects. acs.orgnih.gov Developing specific agonists for this receptor could have therapeutic potential, for example, in protecting tissues from damage caused by radiation therapy. nih.gov

Bacterial Folic Acid Synthesis : The sulfonamide group's resemblance to PABA makes these compounds inhibitors of dihydropteroate synthase, an enzyme essential for bacterial survival. smolecule.com This makes them candidates for the development of new antibacterial agents. Derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Na-K-Cl Cotransporters (NKCCs) : The core structure is related to loop diuretics like bumetanide, which target the NKCC2 cotransporter in the kidney. researchgate.net Research on derivatives continues to explore interactions with both NKCC1 and NKCC2, which are involved in ion transport across cell membranes and play roles in various physiological processes, including brain development. researchgate.netunibo.it

Other Enzymes and Pathways : The versatility of the sulfamoylbenzoic acid scaffold has led to its exploration against other targets. Derivatives have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and as potential modulators of human intestinal carboxylesterase (hiCE), an enzyme involved in the metabolism of prodrugs. d-nb.infonih.gov

The following table summarizes the inhibitory activity of selected 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against various human carbonic anhydrase isoforms.

| Compound | Substitution | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

| 8 | o-Fluoro Phenyl | - | 83.9 | - | 59.8 |

| 13 | p-Fluoro Phenyl Oxime Ester | - | 33.9 | - | 8.9 |

| 14 | p-Bromo Phenyl Oxime Ester | - | 81.8 | - | 263 |

| 15 | m-Bromo Phenyl Oxime Ester | - | 59.9 | - | 49.7 |

| Data sourced from studies on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, which share the core sulfamoylbenzoic acid structure. acs.org |

Strategic Development of Nucleoside Analogues

While this compound itself is not directly incorporated into nucleoside structures, the strategic principles underlying its design—particularly the use of fluorine—are highly relevant to the development of novel nucleoside analogues for antiviral and anticancer therapies. numberanalytics.commdpi.com

Nucleoside analogues are mimics of natural nucleosides that can interfere with the synthesis of DNA and RNA. numberanalytics.com The introduction of a fluorine atom is a well-established strategy in this field to enhance biological activity. nih.gov

5-Fluorouracil (B62378) and its Pro-drugs : The classic example is 5-fluorouracil (5-FU), a base analogue that is metabolically converted to fluorinated nucleotides. numberanalytics.com One such active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. nih.gov Research has focused on creating pro-drugs that deliver 5-FU or its nucleoside form, 5-fluoro-2'-deoxyuridine (floxuridine), more efficiently to target cells. nih.govnih.gov For instance, 5'-deoxy-4',5-difluorouridine (B50262) was developed as a pro-drug that leverages a 4'-fluoro group to increase the cleavage of the glycosidic bond, thereby releasing 5-FU at the target site. nih.gov

Fluorine in the Sugar Moiety : Placing fluorine on the sugar ring of a nucleoside is another key strategy. This modification can alter the sugar's conformation, affect the stability of the glycosidic bond, and influence the phosphorylation of the nucleoside by cellular kinases. nih.gov For example, 2'-deoxy-2'-fluoro-2'-methyluridine analogues have been developed as antiviral agents. nih.gov The combination of the fluoro and methyl groups at the 2' position was intended to provide potent antiviral activity with reduced cytotoxicity by making the compound a preferential substrate for viral polymerases over human ones. nih.gov

Improving Cellular Uptake : A significant challenge with nucleoside analogues is their cellular permeability. wgtn.ac.nz Prodrug strategies, such as the phosphoramidate (B1195095) ProTide approach, are used to mask the charge of the phosphate (B84403) group, allowing the nucleoside analogue to enter the cell more easily before being converted to its active triphosphate form. nih.govwgtn.ac.nz

The successful application of fluorine in compounds like this compound to modulate electronic properties and binding affinity mirrors the strategic use of fluorine in nucleoside analogues to create more potent and selective therapeutic agents. smolecule.comnih.gov

Outlook for Translational Research

The research surrounding this compound and its derivatives points toward a promising future in translational medicine. The versatility of this chemical scaffold allows for its adaptation to target a range of diseases, from bacterial infections to cancer.

The most direct path to clinical translation appears to be in the development of selective carbonic anhydrase inhibitors. nih.govnih.gov Given the role of hCA IX and XII in promoting tumor survival and proliferation, particularly in hypoxic environments, selective inhibitors based on this scaffold could become valuable components of combination cancer therapies. acs.orgnih.gov Future work will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to maximize their therapeutic index.

In the realm of infectious diseases, the potential to develop new antibacterial agents by targeting dihydropteroate synthase remains an important area. smolecule.com With rising antibiotic resistance, scaffolds that can be readily modified to overcome resistance mechanisms are of high value.

Furthermore, the development of specific LPA2 receptor agonists holds promise for radioprotection and tissue repair. acs.orgnih.gov Translating these findings would involve extensive preclinical testing to validate their efficacy and safety in models of radiation-induced injury. acs.org

The strategic insights gained from studying how fluorination impacts the biological activity of sulfamoylbenzoic acid derivatives can also inform the broader field of drug design. acs.org These principles will continue to guide the rational design of new small molecule therapeutics, including novel nucleoside analogues with improved antiviral or anticancer properties. nih.gov The journey from a versatile chemical building block to a clinically approved drug is long, but the diverse biological activities and chemical tractability of the this compound scaffold make it a compelling starting point for future translational research.

Patent Landscape and Commercial Research & Development Insights

Review of Patented Sulfamoylbenzoic Acid Derivatives and Their Claims

The patent history of sulfamoylbenzoic acid derivatives is rich and demonstrates a clear evolution in medicinal chemistry and process development. While early patents often claimed broad classes of compounds for their diuretic and antihypertensive effects, a significant portion of the intellectual property, particularly that relevant to fluorinated derivatives, is focused on specific, highly valuable commercial applications. google.comgoogleapis.com

A pivotal example is the use of a close structural isomer, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid , as a key intermediate in the synthesis of furosemide (B1674285), a widely used loop diuretic. google.comjustia.com Patents such as US5739361A and the associated WO96/12714A1 specifically claim a novel and effective process for preparing furosemide with high yields. google.comtandfonline.comnih.gov The core of their claims lies in a multi-step synthesis where the use of the fluorinated sulfamoylbenzoic acid intermediate is critical.

The claims of these patents typically outline the following process:

Photochlorination of a toluene (B28343) derivative to create a benzotrichloride (B165768). google.comjustia.com

Chlorosulfonylation and subsequent ammonolysis of the benzotrichloride to produce 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid. google.comjustia.com

Condensation of this intermediate with furfurylamine (B118560) to yield the final furosemide product. google.comjustia.com

These "process patents" are distinct from "composition of matter" patents, which would protect the final drug molecule itself. The value of these process patents is that they protect a specific, advantageous method of manufacturing. In this case, the use of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid was shown to produce furosemide in nearly quantitative yields, a significant improvement over older methods that were less efficient and resulted in more by-products. google.comjustia.com

Beyond the well-documented case of furosemide, patents for other sulfamoylbenzoic acid derivatives have been granted for a range of potential therapeutic applications. These patents claim derivatives with various substitutions, exploring effects beyond diuresis. For instance, some patents describe compounds with antihypertensive activity deliberately designed to have no diuretic effect, aiming to reduce side effects associated with fluid loss. google.com Other research has led to patents for derivatives as lysophosphatidic acid (LPA) receptor agonists, indicating potential applications in areas like cell survival and tissue protection. nih.govacs.org

Interactive Table: Patented Sulfamoylbenzoic Acid Derivatives and Their Primary Claims

| Patent / Patent Family | Key Compound(s) Mentioned | Primary Claim Type | Claimed Utility / Advantage |

| US5739361A / WO96/12714A1 | 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (intermediate) | Process | High-yield synthesis of Furosemide. google.comtandfonline.com |

| EP0068239A2 | N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines | Composition of Matter | Antihypertensive activity with little to no diuretic effect. google.com |

| US4010273A | 5-sulfamoylbenzoic acid derivatives with heterocyclic substituents | Composition of Matter | Diuretic and saluretic (salt-excreting) properties. google.com |

| JPH01272565A | 2-fluoro-5-sulfamoylbenzoic acid | Process | Preparation method for the title compound. googleapis.com |

| Journal of Medicinal Chemistry (2014) | Sulfamoyl benzoic acid analogues (e.g., 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid) | N/A (Research) | Specific agonists for the LPA2 receptor, potential for anti-apoptotic effects. nih.govacs.org |

Identification of Emerging Patent Trends and Intellectual Property

The intellectual property surrounding sulfamoylbenzoic acids reveals several key trends in the pharmaceutical industry. These trends reflect a mature market for established drugs like diuretics while also pointing toward new avenues of research and development.

One of the most prominent trends is the strategic patenting of optimized manufacturing processes . The patents for furosemide synthesis using a fluorinated intermediate are a prime example. google.com As the primary composition of matter patents for major drugs expire, pharmaceutical companies and generic manufacturers compete to develop and patent more efficient, cost-effective, and higher-purity production methods. This allows them to maintain a competitive edge and protect their investment in process R&D. researchgate.net A 2016 Chinese patent, for instance, noted the high cost of the 4-chloro-2-fluoro-5-sulfamoylbenzoic acid intermediate as a barrier to industrial production, highlighting the ongoing drive for economic efficiency.

A second significant trend is the exploration of new therapeutic applications for the sulfamoylbenzoic acid scaffold. While the core structure is famously associated with diuretics, recent research and patent filings show a diversification of targets. Scientists are modifying the core structure to create derivatives with entirely different pharmacological profiles, such as anti-inflammatory, antibacterial, or anticancer agents. ontosight.ai This "scaffold hopping" and repurposing is a common strategy in drug discovery to leverage known chemical backbones for new biological targets.

Furthermore, the use of fluorine substitution is itself a major trend in medicinal chemistry, and the case of 5-fluoro-2-sulfamoylbenzoic acid and its isomers is illustrative. Introducing fluorine atoms into a drug molecule can significantly alter its metabolic stability, binding affinity, and bioavailability. The patenting of various fluorinated benzoic acid derivatives for use in pharmaceuticals, polymers, and agrochemicals underscores the broad utility of this strategy. sci-hub.se

Finally, there is a continuing trend in patenting novel formulations of existing drugs. Even after a drug's composition and manufacturing process patents have expired, companies can obtain new intellectual property by developing improved delivery systems. For furosemide, which has low solubility and variable oral bioavailability, research into new multicomponent solids like cocrystals is an active area aimed at creating formulations with better performance, which can then be patented. mdpi.com

Influence of Patent Activities on Academic Research Trajectories

Patent activities in the pharmaceutical industry have a profound and multifaceted influence on the direction of academic research. The landscape of sulfamoylbenzoic acid patents provides clear examples of this dynamic interplay.

The extensive patenting of manufacturing processes, such as the furosemide synthesis route, directly stimulates academic research in process and industrial chemistry . Once a commercially valuable process is patented, it creates an incentive for academic labs and competing companies to find alternative, non-infringing synthetic routes. researchgate.net This can lead to the discovery of novel catalysts, reaction conditions, or synthetic strategies that are not only academically interesting but also have practical industrial applications. The goal is often to design a process that is more efficient, "greener," or cheaper than the patented one, thereby "designing around" the existing intellectual property.

Moreover, the web of patents around a particular class of compounds encourages academic researchers to explore the structure-activity relationship (SAR) of new derivatives. With the core structures of many diuretics being well-established and protected, academic medicinal chemists are often motivated to synthesize and test novel analogues that fall outside the scope of existing patents. This exploration can lead to the discovery of compounds with improved potency, reduced side effects, or even entirely new mechanisms of action. researchgate.net Research into sulfamoylbenzoic acid derivatives as LPA2 receptor agonists is a direct result of this type of exploratory research that moves beyond the crowded field of diuretics. nih.gov

The relationship is also formalized through patent citations in academic literature . Scientific papers on drug synthesis or medicinal chemistry frequently cite key patents as part of their background and rationale. github.ioinformationr.net These citations serve as a direct link, showing how patented technology provides the foundation upon which new academic research is built. An academic study on a new synthesis of furosemide, for example, would almost certainly cite the foundational process patents to contextualize its own contribution. researchgate.net This creates a traceable pathway demonstrating the influence of commercial R&D on academic inquiry.

Finally, the patenting of compounds for new biological targets can open up entirely new fields of academic investigation. When a company patents a sulfamoylbenzoic acid derivative as, for instance, an enzyme inhibitor for an inflammatory disease, it validates that target and scaffold combination. This can attract academic researchers to study the underlying biology of that enzyme and explore how other similar molecules might interact with it, creating a synergistic cycle where industrial innovation sparks fundamental academic discovery. tandfonline.comrstreet.org

Q & A

Basic Research Questions

Q. What are the critical parameters in synthesizing 5-Fluoro-2-sulfamoylbenzoic acid, and how do they influence yield and purity?

- Methodological Answer : Synthesis requires precise control of temperature, reaction time, and pH. For example:

- Temperature : Optimal fluorination occurs at 60–80°C to avoid side reactions like hydrolysis .

- Reaction Time : Sulfamoyl group introduction typically requires 6–12 hours for >90% conversion .

- pH : Maintaining pH 4–5 during carboxylation prevents unwanted protonation of intermediates .

- Key Table :

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Reaction Time | 6–12 hours | Longer time → purity↑ |

| pH (aqueous step) | 4–5 | Prevents decomposition |

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (1:3 v/v) to remove unreacted precursors; yields ~85% purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfamoyl derivatives from halogenated byproducts .

- Acid-Base Extraction : Adjust pH to 2–3 to precipitate the compound, enhancing recovery .

Q. Which characterization techniques validate the structure of this compound?

- Methodological Answer :

- NMR : -NMR confirms fluorine position (δ = -120 to -125 ppm) .

- IR Spectroscopy : Peaks at 1340 cm (S=O) and 1680 cm (COOH) verify functional groups .

- Mass Spectrometry : ESI-MS m/z 234.2 [M-H] matches theoretical molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during sulfamoylation?

- Methodological Answer :

- Solvent Selection : Use DMF instead of THF to stabilize the sulfamoyl intermediate and reduce nucleophilic substitution .

- Catalysis : Add 5 mol% pyridine to accelerate sulfamoyl chloride activation, reducing reaction time by 30% .

- Kinetic Monitoring : In situ FTIR tracks sulfamoyl group incorporation, allowing real-time adjustments .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., -NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Resolves overlapping peaks caused by rotameric equilibria of the sulfamoyl group .

- X-ray Crystallography : Defines exact bond angles and confirms regiochemistry of fluorine substitution .

- DFT Calculations : Predict -NMR chemical shifts to validate experimental data .

Q. What experimental designs study the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., for enzymes) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Mutagenesis Studies : Replace key residues in the target protein (e.g., Arg156 in dihydroorotate dehydrogenase) to probe binding specificity .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Buffering : Store at pH 5–6 to prevent hydrolysis of the sulfamoyl group .

- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life .

- Chelating Agents : Add 1 mM EDTA to suppress metal-catalyzed degradation .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.